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Undecylprodigiosin - 52340-48-4

Undecylprodigiosin

Catalog Number: EVT-284991
CAS Number: 52340-48-4
Molecular Formula: C25H35N3O
Molecular Weight: 393.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Undecylprodigiosin is a classical cytotoxic immunosuppressant, suppressing immune functions and inhibiting DNA synthesis.
Classification

Undecylprodigiosin is classified as a secondary metabolite and a member of the prodiginine class. It is characterized by its red color and is part of a larger category of compounds known for their diverse biological activities, including antibiotic properties.

Synthesis Analysis

The biosynthesis of undecylprodigiosin involves a complex gene cluster within the producing Streptomyces species. The key steps in its synthesis include:

  1. Gene Clusters: The undecylprodigiosin gene cluster consists of several genes that encode polyketide synthases (PKS), which are essential for the assembly of the compound's structure. In Streptomyces sp. BSE6.1, this cluster has been identified and characterized, revealing its role in the production of undecylprodigiosin through type I PKS mechanisms .
  2. Cultural Conditions: Optimal production conditions for undecylprodigiosin have been studied, with findings indicating that nutrient availability (specifically glucose) and growth rates significantly influence pigment biosynthesis. For instance, production rates were optimal at specific growth rates under varying nutrient limitations .
  3. Extraction Methods: Techniques for extracting undecylprodigiosin from cultures typically involve solvent extraction methods followed by chromatographic purification to isolate the pigment for further analysis .
Molecular Structure Analysis

The molecular structure of undecylprodigiosin can be described as follows:

  • Chemical Formula: C₁₃H₁₈N₂O
  • Molecular Weight: Approximately 218.29 g/mol
  • Structural Features: Undecylprodigiosin features a long undecyl chain, which contributes to its hydrophobic properties. The compound possesses a characteristic prodiginine backbone, which includes a pyrrole ring structure that is common among prodigiosins.

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) have been utilized to elucidate its structure, confirming the presence of specific functional groups and confirming its identity as a prodiginine derivative .

Chemical Reactions Analysis

Undecylprodigiosin participates in various chemical reactions typical of secondary metabolites:

  1. Redox Reactions: The compound exhibits redox activity due to its conjugated double bond system, allowing it to act as an electron donor or acceptor in biological systems.
  2. Antimicrobial Activity: It demonstrates significant antimicrobial properties against various pathogens, which may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways .
  3. Biochemical Pathways: The biosynthesis pathway involves multiple enzymatic reactions catalyzed by polyketide synthases and tailoring enzymes that modify the core structure to produce undecylprodigiosin from simpler precursors .
Mechanism of Action

The mechanism of action for undecylprodigiosin primarily involves its interaction with microbial cells:

  • Membrane Disruption: Undecylprodigiosin can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Protein Synthesis: It may interfere with ribosomal function, thereby inhibiting protein synthesis in susceptible bacteria.
  • Reactive Oxygen Species Generation: The compound can induce oxidative stress within microbial cells by generating reactive oxygen species, further contributing to its antimicrobial efficacy .
Physical and Chemical Properties Analysis

Undecylprodigiosin exhibits several notable physical and chemical properties:

Applications

Undecylprodigiosin has several significant applications across various fields:

  1. Pharmaceuticals: Due to its antimicrobial properties, it is being explored for potential use in developing new antibiotics or antimicrobial agents against resistant strains.
  2. Food Industry: Its natural pigmentation properties make it suitable for use as a food colorant or preservative due to its antioxidant capabilities.
  3. Biotechnology: Research into activating dormant biosynthetic pathways in Streptomyces species aims to enhance the production of undecylprodigiosin for industrial applications .
  4. Research Tool: As a model compound for studying secondary metabolite biosynthesis and microbial ecology, undecylprodigiosin serves as an important tool in microbiological research.
Biosynthetic Pathways and Enzymatic Mechanisms of Undecylprodigiosin

Genomic Organization of the red Gene Cluster in Streptomyces spp.

The biosynthesis of undecylprodigiosin is directed by the red gene cluster, spanning approximately 31.6 kb in Streptomyces coelicolor A3(2). This cluster comprises 23 genes encoding enzymes for precursor synthesis, assembly, modification, and regulation [5] [9]. Key components include:

  • Polyketide synthases (PKS): redP (modular type I PKS), redQ, and redR generate the undecyl chain.
  • Non-ribosomal peptide synthetases (NRPS): redL and redK assemble the bipyrrole moiety.
  • Regulatory genes: redD (pathway-specific activator) and redZ (response regulator) [5] [9].

Marine Streptomyces sp. BSE6.1 harbors an analogous red cluster with 11 secondary metabolite biosynthetic gene clusters, including type I PKS genes for undecylprodigiosin production [2] [8]. The cluster's conservation across Streptomyces highlights its evolutionary significance.

Table 1: Core Genes in the Undecylprodigiosin Biosynthetic Cluster

GeneFunctionEnzyme Class
redDPathway-specific transcriptional activatorSARP regulator
redLBipyrrole synthesisNRPS
redPUndecyl chain elongationType I PKS
redHCondensation of MBC and 2-undecylpyrroleCondensation enzyme
redGOxidative carbocyclizationRieske oxygenase
redZResponse regulatorTwo-component system

Role of RedH and RedG in Bipyrrole Assembly and Oxidative Carbocyclization

Biosynthesis initiates with the convergent assembly of two precursors: 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) and 2-undecylpyrrole (2-UP). RedH catalyzes the condensation of MBC and 2-UP to form linear undecylprodigiosin [1] [7]. This intermediate undergoes oxidative carbocyclization via the Rieske oxygenase RedG, forming a 10-membered carbocycle to yield streptorubin B [1] [10].

RedG's catalytic mechanism involves:

  • Electron transfer: Rieske [2Fe-2S] cluster shuttles electrons to a mononuclear non-heme iron center.
  • Oxygen activation: Fe(II) reduces O₂, generating reactive oxygen species.
  • C–C bond formation: Radical-mediated cyclization creates the characteristic carbocycle [1] [10].

Divergent Catalytic Activities of Rieske Oxygenase Homologs (RedG vs. McpG)

Rieske oxygenases exhibit remarkable catalytic plasticity. RedG and its homolog McpG (75% sequence similarity) catalyze divergent carbocyclizations of the same undecylprodigiosin substrate [1]:

  • RedG: Forms a 10-membered carbocycle in streptorubin B with R stereochemistry.
  • McpG: Generates a 12-membered carbocycle in metacycloprodigiosin with S stereochemistry [1].

Structural analyses reveal that subtle active-site variations dictate regio- and stereoselectivity:

  • Substrate positioning: McpG's larger active site accommodates alternative folding.
  • Residue substitutions: Active-site residues (e.g., Glu vs. Asp) alter protonation states and radical trajectories [1] [10]. This divergence exemplifies nature's exploitation of conserved scaffolds for chemical diversity.

Table 2: Comparative Activities of Rieske Oxygenases in Prodiginine Biosynthesis

EnzymeProductCarbocycle SizeStereochemistryKey Structural Features
RedGStreptorubin B10-memberedRCompact active site; conserved His/Asp
McpGMetacycloprodigiosin12-memberedSExpanded cavity; Glu substitution

Substrate Specificity and Stereochemical Control in Carbocycle Formation

Substrate-enzyme interactions critically govern carbocycle formation:

  • Binding pocket constraints: RedG enforces R stereochemistry via steric occlusion, limiting rotation during cyclization.
  • Electrostatic steering: Hydrogen bonding between pyrrole N–H groups and active-site residues preorganizes the substrate [1] [3].

In Streptomyces sp. MBK6, mutations in the regulatory protein MbkZ alter substrate binding, shifting stereoselectivity and enabling metacycloprodigiosin production [3]. This adaptability underscores how minor genetic changes can drive functional innovation.

Regulatory Networks Governing Cluster Expression in Actinobacteria

Undecylprodigiosin biosynthesis is embedded in multilevel regulatory circuits:

  • Cluster-situated regulators (CSRs): redD directly activates transcription of red structural genes [5] [6].
  • Global physiological regulators:
  • DasR: Integrates N-acetylglucosamine signaling to derepress antibiotic clusters.
  • PhoP/PhoR: Phosphate limitation induces red expression.
  • ppGpp: RelA-mediated stringent response under nutrient stress [6].
  • Interspecies signaling: Co-culture with Myxococcus xanthus or dead yeast cells triggers undecylprodigiosin production via unidentified quorum-sensing molecules [1] [3].

In marine Streptomyces sp. BSE6.1, osmotic stress (2–7% NaCl tolerance) further modulates cluster expression, suggesting niche-specific adaptations [2] [8].

Table 3: Regulatory Systems Controlling Undecylprodigiosin Biosynthesis

Regulator TypeFactorSignalMechanism
Pathway-specificRedDCluster autoinduction?Binds red promoters; SARP activation
GlobalDasRN-AcetylglucosamineDerepression of antibiotic clusters
PhoP/PhoRPhosphate limitationTwo-component system activation
ppGppAmino acid starvationRelA-mediated stringent response
EcologicalMicrobial cuesDead yeast/myxobacterialUnknown diffusible molecules

Concluding Remarks

Undecylprodigiosin biosynthesis exemplifies nature's sophisticated engineering of enzymatic assembly lines. The red cluster integrates polyketide and non-ribosomal peptide logic with Rieske oxygenase-mediated cyclizations, all governed by hierarchical regulatory networks. Future efforts to exploit this machinery—including engineering RedG/McpG chimeras or manipulating CSR expression—promise access to novel prodiginines with enhanced bioactivities.

Properties

CAS Number

52340-48-4

Product Name

Undecylprodigiosin

IUPAC Name

(2Z)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole

Molecular Formula

C25H35N3O

Molecular Weight

393.6 g/mol

InChI

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18-

InChI Key

ISFCPXILUVJVOC-KYGJEJSHSA-N

SMILES

CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC

Solubility

Soluble in DMSO

Synonyms

Undecylprodigiosin

Canonical SMILES

CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=C3C=CC=N3)N2)OC

Isomeric SMILES

CCCCCCCCCCCC1=CC=C(N1)/C=C\2/C(=C/C(=C/3\C=CC=N3)/N2)OC

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